5-Iodo-3-methylisothiazole
Overview
Description
5-Iodo-3-methylisothiazole is a heterocyclic compound that belongs to the isothiazole family It is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 3-position on the isothiazole ring
Scientific Research Applications
5-Iodo-3-methylisothiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisothiazole typically involves the iodination of 3-methylisothiazole. One common method includes the reaction of 3-methylisothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Various substituted isothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or heteroaryl compounds.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylisothiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
3-Methylisothiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Chloro-3-methylisothiazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
5-Bromo-3-methylisothiazole: Contains a bromine atom, which can influence its chemical and biological properties differently compared to the iodine analog.
Uniqueness: 5-Iodo-3-methylisothiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-iodo-3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZKAKFTYEOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624879 | |
Record name | 5-Iodo-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20067-15-6 | |
Record name | 5-Iodo-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-3-methyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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